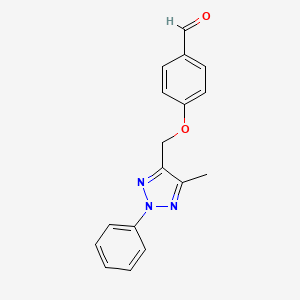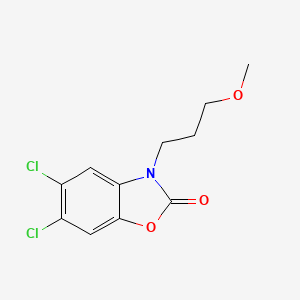
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 g/mol . This compound belongs to the benzoxazolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can significantly improve the production rate and reduce the cost of manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ and molecular oxygen are commonly used for oxidation reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Different nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazolinone compounds.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-benzoxazolinone: This compound has a similar structure but differs in the substitution pattern on the benzoxazolinone ring.
3-Methyl-2-benzoxazolinone: Another related compound with a methyl group at the 3-position.
6-Nitro-2-benzoxazolinone: This compound contains a nitro group at the 6-position, which imparts different chemical properties.
Uniqueness
2-Benzoxazolinone, 5,6-dichloro-3-(3-methoxypropyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms and a methoxypropyl group can enhance its interactions with molecular targets and potentially improve its efficacy in various applications.
Eigenschaften
CAS-Nummer |
20844-83-1 |
|---|---|
Molekularformel |
C11H11Cl2NO3 |
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
5,6-dichloro-3-(3-methoxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H11Cl2NO3/c1-16-4-2-3-14-9-5-7(12)8(13)6-10(9)17-11(14)15/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
VPPSCPRHYMFSKA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C2=CC(=C(C=C2OC1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


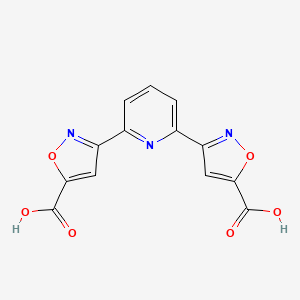
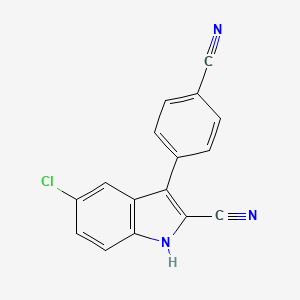


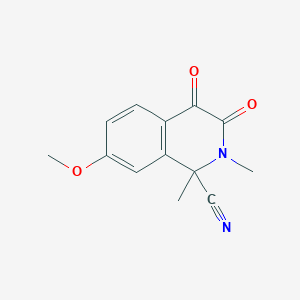
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
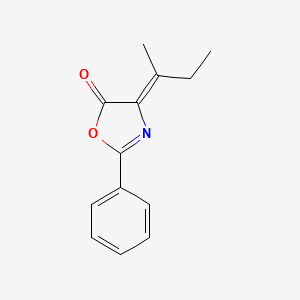
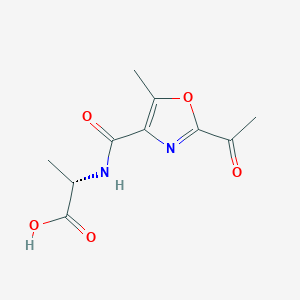
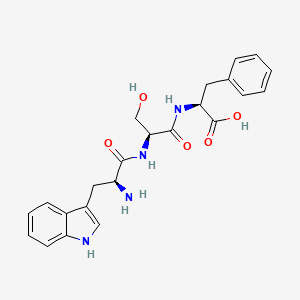
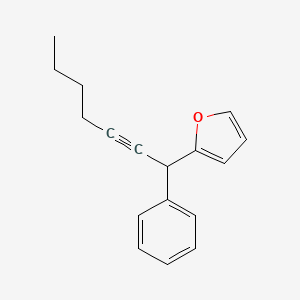
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)


